Cas no 20776-50-5 (2-Amino-4-bromobenzoic acid)
2-Amino-4-bromobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-bromobenzoic acid
- 4-BROMOANTHRANILIC ACID
- BENZOIC ACID, 2-AMINO-4-BROMO-
- BUTTPARK 49\07-49
- 4-bromo-2-aminoebnzoic acid
- 2-azanyl-4-bromo-benzoic acid
- 4-bromo-2-aminobenzoic acid
- 5-Bromo-2-carboxyaniline,4-Bromoanthranilic acid
- 5-bromo-anthranilic acid
- 5-bromo-o-aminobenzoic acid
- amino-4-bromobenzoic acid
- BENZOIC ACID,2-AMINO-4-BROMO
- FT-0600641
- AC-1317
- PS-3686
- NS00026735
- SY008187
- 2-azanyl-4-bromanyl-benzoic acid
- WZ79Y7SDK5
- EINECS 244-025-7
- EN300-42681
- 2-Amino-4-bromobenzoicacid
- NCGC00171016-01
- AM20060113
- SCHEMBL148392
- BNNICQAVXPXQAH-UHFFFAOYSA-N
- 2-amino-4-bromo-benzoic acid
- BCP14460
- DTXSID40174855
- VU0549291-1
- UNII-WZ79Y7SDK5
- AKOS005257742
- MB02895
- MFCD03618454
- F9995-0103
- Z431518646
- B3356
- HY-W003093
- W-107595
- 20776-50-5
- 5-Bromo-2-carboxyaniline
- CS-W003093
- A814874
- PK04_096199
- 2-Amino-4-bromobenzoic acid, 97%
- DB-005165
- 2-Aminobenzoic acid, 4-bromo-
- DTXCID8097346
-
- MDL: MFCD03618454
- Inchi: 1S/C7H6BrNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
- InChI Key: BNNICQAVXPXQAH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=O)O)=C(C=1)N
Computed Properties
- Exact Mass: 214.95800
- Monoisotopic Mass: 214.958191
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 63.3
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.793
- Melting Point: 230-234 °C
- Boiling Point: 352.4℃ at 760 mmHg
- Flash Point: 166.9℃
- Refractive Index: 1.672
- Water Partition Coefficient: Soluble in water (slightly).
- PSA: 63.32000
- LogP: 2.31070
2-Amino-4-bromobenzoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H301,H319
- Warning Statement: P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Safety Term:S36/37
- Risk Phrases:R22
2-Amino-4-bromobenzoic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
2-Amino-4-bromobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A577128-250mg |
2-Amino-4-Bromobenzoic Acid |
20776-50-5 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A577128-500mg |
2-Amino-4-Bromobenzoic Acid |
20776-50-5 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A577128-2.5g |
2-Amino-4-Bromobenzoic Acid |
20776-50-5 | 2.5g |
$ 80.00 | 2022-06-08 | ||
| Fluorochem | 036686-10g |
2-Amino-4-bromobenzoic acid |
20776-50-5 | 97% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 036686-25g |
2-Amino-4-bromobenzoic acid |
20776-50-5 | 97% | 25g |
£19.00 | 2022-03-01 | |
| Fluorochem | 036686-50g |
2-Amino-4-bromobenzoic acid |
20776-50-5 | 97% | 50g |
£35.00 | 2022-03-01 | |
| Fluorochem | 036686-100g |
2-Amino-4-bromobenzoic acid |
20776-50-5 | 97% | 100g |
£57.00 | 2022-03-01 | |
| AstaTech | 51550-5/G |
2-AMINO-4-BROMOBENZOIC ACID |
20776-50-5 | 97% | 5g |
$28 | 2023-09-17 | |
| AstaTech | 51550-25/G |
2-AMINO-4-BROMOBENZOIC ACID |
20776-50-5 | 97% | 25g |
$59 | 2023-09-17 | |
| AstaTech | 51550-4*25/G |
2-AMINO-4-BROMOBENZOIC ACID |
20776-50-5 | 97% | 4*25/G |
$210 | 2022-06-02 |
2-Amino-4-bromobenzoic acid Suppliers
2-Amino-4-bromobenzoic acid Related Literature
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Nianxin Rong,Yongsheng Yuan,Huijie Chen,Changguang Yao,Teng Li,Yantao Wang,Weiran Yang Org. Chem. Front. 2021 8 4479
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Sai-Shuai Wen,Zhao-Fang Zhou,Jun-An Xiao,Jun Li,Haoyue Xiang,Hua Yang New J. Chem. 2017 41 11503
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Jia-Xiong Chen,Ya-Fang Xiao,Kai Wang,Xiao-Chun Fan,Chen Cao,Wen-Cheng Chen,Xiang Zhang,Yi-Zhong Shi,Jia Yu,Feng-Xia Geng,Xiao-Hong Zhang,Chun-Sing Lee J. Mater. Chem. C 2020 8 13263
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4. 1,2,3,4-Tetrahydro-1,4-methanonaphthalenes as model compounds to study the influence of molecular structure on molecular dynamics by 13C NMR relaxation dataPetra Gruhlke,Andreas D?lle J. Chem. Soc. Perkin Trans. 2 1998 2159
Additional information on 2-Amino-4-bromobenzoic acid
Introduction to 2-Amino-4-bromobenzoic acid (CAS No. 20776-50-5)
2-Amino-4-bromobenzoic acid, with the chemical formula C₇H₅BrNO₂, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound has garnered significant attention in the scientific community due to its unique structural properties and potential applications in drug development. Its molecular structure features both an amino group and a bromine substituent, making it a valuable building block for synthesizing more complex molecules.
The CAS No. 20776-50-5 identifier is a crucial reference point for researchers and chemists, ensuring precise identification and classification of this compound. 2-Amino-4-bromobenzoic acid is particularly interesting because of its reactivity, which allows for further functionalization through various chemical transformations. These include nucleophilic aromatic substitution, cross-coupling reactions, and condensation reactions, among others. Such versatility makes it a preferred choice in medicinal chemistry for designing novel therapeutic agents.
In recent years, 2-Amino-4-bromobenzoic acid has been extensively studied for its role in the synthesis of bioactive molecules. One notable area of research involves its application in the development of anticancer agents. The bromine atom in its structure can serve as a handle for introducing additional functional groups, enabling the creation of targeted inhibitors that interact with specific cancer-related pathways. For instance, studies have demonstrated its utility in generating benzoic acid derivatives that exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells.
Another emerging field where 2-Amino-4-bromobenzoic acid has shown promise is in the realm of antimicrobial agents. The combination of an amino group and a bromine substituent provides a scaffold that can be modified to enhance binding affinity to bacterial enzymes or cellular targets. Recent research has highlighted its use in developing novel antibiotics by serving as a precursor for compounds that disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. These findings underscore the importance of 2-Amino-4-bromobenzoic acid as a key intermediate in addressing antibiotic resistance challenges.
The compound's significance extends beyond pharmaceutical applications. In materials science, 2-Amino-4-bromobenzoic acid is utilized in the synthesis of organic semiconductors and dyes due to its ability to form stable conjugated systems. These systems are critical for optimizing charge transport properties in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have leveraged its structural features to develop high-performance materials with enhanced efficiency and stability.
From an industrial perspective, the demand for 2-Amino-4-bromobenzoic acid has increased due to its role in synthesizing agrochemicals. The bromine atom allows for modifications that improve the bioactivity of herbicides and pesticides, making them more effective against resistant plant pathogens. This application highlights the compound's broad utility across multiple sectors, reinforcing its importance as a commercial chemical intermediate.
Furthermore, advancements in synthetic methodologies have expanded the scope of 2-Amino-4-bromobenzoic acid applications. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and selective transformations, reducing waste and improving yields. These innovations are particularly valuable in large-scale production scenarios where cost-effectiveness and environmental sustainability are paramount.
The regulatory landscape also plays a role in shaping the use of 2-Amino-4-bromobenzoic acid. As regulatory agencies continue to evaluate new chemical entities for safety and efficacy, compounds like this one must meet stringent criteria before they can be approved for commercial use. However, their well-documented reactivity and versatility have positioned them as trusted tools in research laboratories worldwide.
In conclusion, 2-Amino-4-bromobenzoic acid (CAS No. 20776-50-5) remains a cornerstone in synthetic chemistry due to its multifaceted applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features continue to inspire new research directions, driving innovation in drug discovery and material development. As scientific understanding evolves, it is likely that this compound will continue to play a pivotal role in advancing chemical research and industrial applications.
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